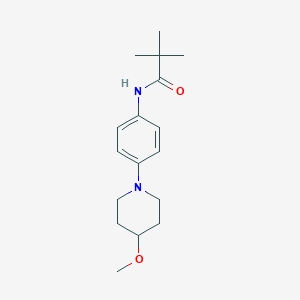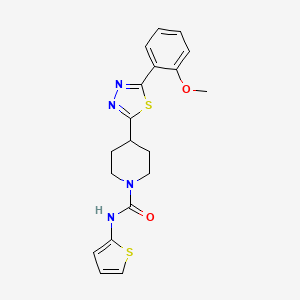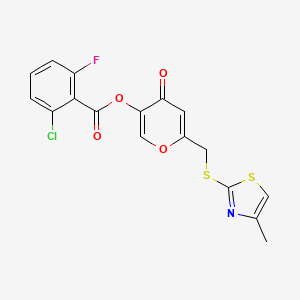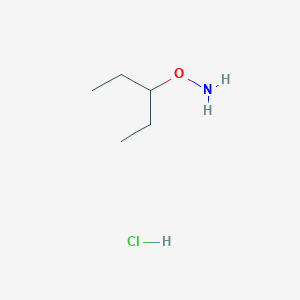
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Temozolomide, an oral chemotherapy drug that is primarily used to treat brain tumors. However,
Aplicaciones Científicas De Investigación
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C has several scientific research applications. One of the primary applications is in the treatment of brain tumors. Temozolomide, the oral chemotherapy drug derived from N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C, has been shown to be effective in treating glioblastoma, a type of brain tumor. Additionally, the compound has also been studied for its potential use in the treatment of other cancers such as melanoma and lymphoma.
Mecanismo De Acción
The mechanism of action of N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C involves the formation of DNA adducts. The compound is converted into an active form in the body, which then reacts with DNA to form adducts. These adducts interfere with DNA replication and ultimately lead to cell death. This mechanism of action makes N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C an effective chemotherapy drug.
Biochemical and Physiological Effects:
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C has several biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, the compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C has several advantages and limitations for lab experiments. One of the primary advantages is its ability to form DNA adducts, which makes it an effective tool for studying DNA replication and repair. However, the compound has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C in scientific research. One potential direction is the development of new chemotherapy drugs based on the compound. Additionally, the compound could also be studied for its potential use in other fields such as materials science and nanotechnology. Finally, further research could be conducted to better understand the mechanism of action of the compound and to identify new targets for its use in cancer treatment.
Conclusion:
In conclusion, N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C is a chemical compound that has significant potential in various scientific research applications. Its ability to form DNA adducts and induce apoptosis makes it an effective tool for studying DNA replication and repair as well as a promising chemotherapy drug for the treatment of brain tumors and other cancers. While the compound has limitations in terms of its stability and solubility, further research could lead to the development of new chemotherapy drugs based on the compound and the identification of new targets for its use in cancer treatment.
Métodos De Síntesis
The synthesis of N(=C=O)CC1Ccn(CC1)C(=O)OC(C)(C)C involves the reaction of 3,4-dihydroxy-5-nitrobenzamide with methylamine and acetic anhydride. This reaction results in the formation of the compound, which can be further purified using various techniques such as chromatography and recrystallization.
Propiedades
IUPAC Name |
tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-10(5-7-14)8-13-9-15/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVQZTVLRIUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2607830.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2607837.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide](/img/structure/B2607838.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2607844.png)
![(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide](/img/structure/B2607845.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)
![N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B2607847.png)
